2-Chlorohexane

Description

Molecular Framework and Constitutional Analysis

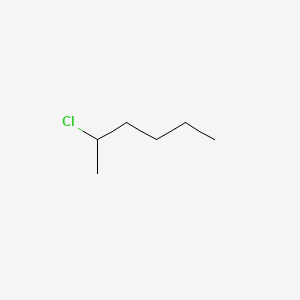

2-Chlorohexane consists of a hexane backbone structure with a chlorine substituent positioned at the second carbon atom from one terminus of the alkyl chain. The molecular composition encompasses six carbon atoms, thirteen hydrogen atoms, and one chlorine atom, resulting in a molecular weight of 120.62 grams per mole. The International Union of Pure and Applied Chemistry name for this compound follows substitutive nomenclature principles, with the chlorine substituent receiving the lowest possible locant number according to established naming conventions.

The backbone structure exhibits a saturated hydrocarbon chain where carbon atoms are connected through single covalent bonds, creating a tetrahedral geometry around each carbon center. The chlorine atom forms a single covalent bond with the second carbon atom, replacing one hydrogen atom and creating a secondary alkyl chloride configuration. This substitution pattern significantly influences the overall molecular geometry and electronic distribution throughout the molecule.

The structural representation using Simplified Molecular Input Line Entry System notation appears as CCCCC(C)Cl, clearly indicating the branched nature of the molecule with the chlorine substituent attached to a secondary carbon atom. This constitutional arrangement places the chlorine atom in a position where it experiences different steric and electronic environments compared to primary or tertiary alkyl halides.

Bond Length and Angular Parameters

Detailed structural analysis reveals specific geometric parameters that characterize the molecular framework of this compound. The carbon-chlorine bond length represents a critical structural feature, with literature values indicating that Carbon-Chlorine bonds in organic molecules typically range between 1.73 and 1.93 Angstroms. The specific positioning of the chlorine atom at the secondary carbon creates unique geometric constraints that influence both the bond lengths and angular relationships within the molecule.

The carbon-carbon bond lengths throughout the hexane backbone maintain typical alkane characteristics, with bond distances approximating 1.53 Angstroms based on comparable saturated hydrocarbon systems. The tetrahedral geometry around each carbon atom results in bond angles approaching 109.5 degrees, although these values may experience slight deviations due to the presence of the electronegative chlorine substituent and associated electronic effects.

The molecular geometry demonstrates the influence of the chlorine atom on the overall three-dimensional structure, with the Carbon-Chlorine bond extending outward from the molecular framework and creating an asymmetric center at the second carbon position. This geometric arrangement contributes to the compound's physical properties and chemical reactivity patterns.

Propriétés

IUPAC Name |

2-chlorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Cl/c1-3-4-5-6(2)7/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLCIPJOIEVLTPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00867751 | |

| Record name | Hexane, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00867751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638-28-8 | |

| Record name | 2-Chlorohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexane, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexane, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00867751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Nucleophilic Substitution of Hexan-2-ol

One of the primary laboratory methods for synthesizing this compound is through nucleophilic substitution of hexan-2-ol with hydrochloric acid (HCl). This method involves the following steps:

- Starting Materials : Hexan-2-ol (the secondary alcohol) and hydrochloric acid.

- Reaction Mechanism :

- Protonation of the hydroxyl group in hexan-2-ol by HCl, converting the poor leaving hydroxyl group into a good leaving group (water).

- Nucleophilic attack by chloride ion (Cl⁻) on the protonated intermediate, displacing water and forming this compound.

The overall reaction can be summarized as:

$$

\text{CH}3\text{CH(OH)CH}2\text{CH}2\text{CH}2\text{CH}3 + \text{HCl} \rightarrow \text{CH}3\text{CH(Cl)CH}2\text{CH}2\text{CH}2\text{CH}3 + \text{H}_2\text{O}

$$

This method is widely used in organic chemistry labs due to its straightforward approach and relatively high selectivity for the 2-position substitution.

Free Radical Chlorination of Hexane

Industrial and synthetic organic chemistry often employ the free radical chlorination of hexane to prepare this compound. This method involves:

- Starting Material : Hexane (C₆H₁₄).

- Reagents and Conditions : Chlorine gas (Cl₂) under ultraviolet (UV) light or heat to initiate free radical formation.

- Mechanism :

- UV light or heat causes homolytic cleavage of Cl₂, generating chlorine radicals.

- Chlorine radicals abstract hydrogen atoms from hexane, generating alkyl radicals.

- Alkyl radicals react with Cl₂ to form chlorinated hexane derivatives.

Selective substitution at the second carbon is favored under controlled temperature and pressure to optimize yield, although a mixture of isomers (1-chlorohexane, this compound, etc.) can form. Industrial processes use controlled environments to maximize this compound production.

Comparative Analysis of Preparation Methods

| Aspect | Nucleophilic Substitution of Hexan-2-ol | Free Radical Chlorination of Hexane |

|---|---|---|

| Starting Material | Hexan-2-ol | Hexane |

| Reaction Type | Nucleophilic substitution (SN1/SN2) | Free radical substitution |

| Reagents | Hydrochloric acid (HCl) | Chlorine gas (Cl₂), UV light or heat |

| Selectivity | High (specific to 2-position) | Moderate (mixture of isomers formed) |

| Reaction Conditions | Mild, acid medium | Requires UV light or heating |

| Industrial Applicability | Limited to lab-scale | Widely used in industrial production |

| By-products | Water | Multiple chlorinated isomers |

| Yield of this compound | High | Variable, depends on reaction control |

Research Findings and Detailed Data

Reaction Mechanism Insights

- The nucleophilic substitution proceeds via protonation of the alcohol hydroxyl group, facilitating the departure of water and subsequent attack by chloride ion.

- The reaction can proceed via SN1 or SN2 mechanisms depending on conditions; however, the secondary carbon favors SN1 with carbocation intermediate stabilization.

Industrial Reaction Conditions

- The chlorination of hexane typically occurs at controlled temperatures (often around 400–500 K) and moderate pressures to favor substitution at the 2-position.

- UV irradiation initiates radical formation, and reaction time is optimized to minimize over-chlorination.

Yield Optimization

- In nucleophilic substitution, excess HCl and removal of water drive the reaction forward.

- In free radical chlorination, controlling chlorine concentration and reaction time reduces side reactions and improves selectivity.

Summary Table of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic Substitution (Hexan-2-ol + HCl) | Protonation of alcohol, substitution by Cl⁻ | High selectivity, mild conditions | Requires availability of hexan-2-ol |

| Free Radical Chlorination (Hexane + Cl₂) | Radical mechanism initiated by UV or heat | Industrial scalability | Lower selectivity, mixture of isomers |

Analyse Des Réactions Chimiques

Types of Reactions

2-Chlorohexane undergoes several types of chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by another nucleophile.

Elimination Reactions: It can undergo elimination reactions to form alkenes, such as 2-hexene.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium ethoxide (NaOCH₂CH₃) and potassium hydroxide (KOH). The reaction typically occurs under mild conditions.

Elimination: Reagents such as sodium ethoxide (NaOCH₂CH₃) are used under heated conditions to promote the formation of alkenes.

Major Products Formed

Substitution: The major products depend on the nucleophile used. For example, using sodium ethoxide can yield 2-ethoxyhexane.

Elimination: The major product is 2-hexene when treated with sodium ethoxide.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

2-Chlorohexane is primarily utilized as an intermediate in the synthesis of various organic compounds. It participates in nucleophilic substitution and elimination reactions, making it valuable for producing other chlorinated compounds or alkenes. For instance, it can react with sodium ethoxide to yield 2-ethoxyhexane through nucleophilic substitution, or it can undergo elimination to form 2-hexene.

Reagent in Chemical Reactions

As a reagent, this compound is employed in various chemical transformations. It can be used in:

- Nucleophilic Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as alkoxides or amines.

- Elimination Reactions : Under appropriate conditions, it can lose HCl to form alkenes, which are important building blocks in organic chemistry .

Biological Applications

Toxicological Studies

Research has indicated that chlorinated hydrocarbons like this compound may pose toxicity risks to human health and the environment. Studies have shown that exposure can disrupt cellular functions and lead to cytotoxicity. Understanding these effects is crucial for assessing environmental impact and health risks associated with chlorinated compounds .

Antimicrobial Properties

Chlorinated compounds have demonstrated varying degrees of antibacterial activity. For example, derivatives of this compound have been tested against Gram-positive bacteria, showing enhanced antimicrobial efficacy compared to non-chlorinated counterparts . This property opens avenues for its application in developing disinfectants or antimicrobial agents.

Pharmaceutical Applications

There is ongoing research into the potential of this compound derivatives in drug synthesis. Its unique reactivity profile makes it a candidate for creating pharmaceuticals targeting specific diseases. The development of chlorine-containing drugs has gained traction due to their effectiveness against various health conditions .

Environmental Impact

Bioaccumulation Studies

Investigations into the environmental persistence of this compound reveal concerns regarding its accumulation in aquatic systems. This bioaccumulation can lead to toxic effects on marine organisms, necessitating further research into its environmental fate and ecological risk assessment .

-

Antibacterial Activity Study

- A study assessed the antimicrobial properties of chlorinated derivatives of hexane, including this compound. Results indicated significant antibacterial activity against specific strains of Gram-positive bacteria, highlighting its potential use as an antimicrobial agent.

-

Cell Proliferation Inhibition

- Research involving breast cancer cell lines demonstrated that chlorinated hydrocarbons could inhibit cell proliferation, particularly against aggressive cancer types such as MDA-MB-231 cells. This suggests possible applications in cancer therapeutics.

-

Environmental Persistence Investigation

- Studies on the environmental impact of this compound revealed that it could persist in aquatic environments, raising concerns about its bioaccumulation and toxicity to marine life.

Mécanisme D'action

The mechanism of action of 2-Chlorohexane involves its ability to undergo nucleophilic substitution and elimination reactions. In nucleophilic substitution, the chlorine atom is replaced by a nucleophile, resulting in the formation of a new compound. In elimination reactions, the compound loses a hydrogen atom and a chlorine atom, forming an alkene .

Comparaison Avec Des Composés Similaires

Physical Properties

- Spectral Differences : FT-IR and Raman spectra reveal positional effects. For example, this compound exhibits unique CH₂Cl bending modes at 747 cm⁻¹ , absent in 1- and 3-isomers .

- Reactivity :

Dichlorohexanes: 1,6-Dichlorohexane

| Property | 1,6-Dichlorohexane | This compound |

|---|---|---|

| Molecular Formula | C₆H₁₂Cl₂ | C₆H₁₃Cl |

| Boiling Point (°C) | ~196–200* | 122 |

| Applications | Polymer precursor | Solvent, intermediate |

- Spectral Contrasts : 1,6-Dichlorohexane shows symmetric C–Cl stretching in FT-IR due to terminal chlorine atoms, unlike asymmetric vibrations in this compound .

Comparison with Bromohexane

Chloro derivatives are generally less dense and volatile compared to bromo analogs.

Data Tables

Activité Biologique

2-Chlorohexane, an organic compound with the molecular formula C₆H₁₃Cl, is a chlorinated derivative of hexane where a chlorine atom is substituted at the second carbon position. Its unique structure influences its biological activity and potential applications in various fields including chemistry, biology, and medicine. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on biological systems, and relevant case studies.

The biological activity of this compound primarily stems from its ability to undergo nucleophilic substitution and elimination reactions. In nucleophilic substitution, the chlorine atom can be replaced by a nucleophile, leading to the formation of new compounds. Conversely, elimination reactions can result in the formation of alkenes by removing a hydrogen atom along with the chlorine atom.

Biological Activity Overview

Research indicates that chlorinated hydrocarbons like this compound can have significant effects on biological systems. Here are some key findings regarding its biological activity:

- Antimicrobial Properties : Studies have shown that chlorinated compounds exhibit varying degrees of antibacterial activity. For instance, chlorinated derivatives have been found to enhance antimicrobial efficacy against Gram-positive bacteria when compared to their non-chlorinated counterparts .

- Toxicological Effects : As with many chlorinated hydrocarbons, this compound may pose toxicity risks to human health and the environment. Its interaction with cellular membranes can disrupt normal cellular functions, leading to cytotoxicity .

- Pharmacological Potential : The compound is being investigated for its potential use in drug synthesis due to its unique reactivity profile. Its derivatives have shown promise in developing pharmaceuticals targeting specific diseases .

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

- Antibacterial Activity : A study demonstrated that this compound derivatives exhibited improved antimicrobial properties when tested against various bacterial strains. The minimum inhibitory concentration (MIC) values indicated that these compounds were particularly effective against specific Gram-positive bacteria .

- Cell Proliferation Inhibition : Research involving breast cancer cell lines showed that chlorinated derivatives had a notable antiproliferative effect, especially against aggressive MDA-MB-231 cells. This suggests potential applications in cancer therapeutics .

- Environmental Impact Studies : Investigations into the environmental persistence of this compound revealed that it can accumulate in aquatic systems, leading to concerns about bioaccumulation and toxicity in marine organisms .

Data Table: Biological Activity Summary

Q & A

Q. Advanced: How do reaction conditions (e.g., solvent polarity, temperature) influence the dominance of SN1 vs. SN2 pathways in this compound reactions?

Methodological Answer:

- Basic: this compound undergoes nucleophilic substitution via SN2 due to its secondary alkyl halide structure. For example, with ethanol, the product is 2-ethoxyhexane via SN2 . Sodium ethoxide (a strong base) promotes elimination (E2), forming 1-hexene or 2-hexene .

- Advanced: Polar aprotic solvents (e.g., acetone) favor SN2 by stabilizing transition states, while polar protic solvents (e.g., ethanol) may slow SN2 due to solvation . At low temperatures (-20°C), isomerization competes with alkylation (e.g., in AlCl3-catalyzed reactions), requiring kinetic control .

Basic: How does the structure of this compound affect its reactivity compared to 1- or 3-chlorohexane?

Q. Advanced: Can quantitative models predict relative alkylation rates of this compound vs. its isomers under catalytic conditions?

Methodological Answer:

- Basic: Steric hindrance at the secondary carbon in this compound reduces SN2 reactivity compared to 1-chlorohexane (primary). However, it reacts ~3× faster than 3-chlorohexane (also secondary) due to transition-state accessibility .

- Advanced: Relative alkylation rates (A2/I2 and A3/I3) can be calculated using product distribution data from GLC analysis. For example, this compound alkylates benzene 3× faster than 3-chlorohexane at -20°C .

Basic: What analytical techniques are used to resolve this compound and its isomers in reaction mixtures?

Q. Advanced: How does GLC distinguish between 2- and 3-p-xylylhexane products in AlCl3-catalyzed alkylation of p-xylene?

Methodological Answer:

- Basic: Gas-liquid chromatography (GLC) separates isomers based on retention indices. For 2- vs. 3-chlorohexane, polarity differences in stationary phases resolve peaks .

- Advanced: In p-xylene alkylation, product ratios (e.g., 53:47 for 2-:3-p-xylylhexane) are quantified via GLC retention times calibrated with synthetic standards .

Basic: How is this compound synthesized site-selectively?

Q. Advanced: What substituents enhance δ-selectivity in aliphatic C–H chlorination to favor this compound?

Methodological Answer:

- Basic: Free-radical chlorination of hexane with Cl2/light yields this compound as the major product (65.5%) due to steric and electronic factors .

- Advanced: Electron-withdrawing groups (e.g., phthalimide) increase δ-selectivity by polarizing C–H bonds. Computational modeling (DFT) identifies transition states favoring 2° C–H abstraction .

Basic: What is the role of isomerization in this compound reactions?

Q. Advanced: How do isomerization rates of this compound compare under alkylation vs. standalone conditions?

Methodological Answer:

- Basic: Isomerization (e.g., this compound ↔ 3-chlorohexane) occurs via carbocation intermediates in protic solvents or with Lewis acids (AlCl3) .

- Advanced: At -20°C, isomerization rates (I2/I3 ≈ 1) compete with alkylation, requiring method B (pre-mixing AlCl3 with chlorohexane) to minimize equilibration .

Basic: How does stereochemistry influence SN2 reactions of this compound?

Q. Advanced: Can chiral catalysts induce enantioselective substitution in this compound derivatives?

Methodological Answer:

- Basic: SN2 reactions invert configuration. For example, (S)-hexan-2-ol converts to (R)-2-chlorohexane via SN2 with SOCl2 .

- Advanced: Chiral phase-transfer catalysts (e.g., quaternary ammonium salts) can enantioselectively displace chloride in this compound analogs, achieving >90% ee .

Basic: What are the competing pathways (alkylation vs. elimination) in this compound reactions?

Q. Advanced: How do solvent and base strength modulate the E2/SN2 product ratio?

Methodological Answer:

- Basic: Strong bases (e.g., NaOEt) favor E2 elimination (e.g., hexenes), while weak nucleophiles (e.g., EtOH) favor SN2 substitution .

- Advanced: Solvent dielectric constants (ε) correlate with transition-state stabilization. For example, DMSO (ε=47) increases SN2 dominance, while t-BuOH (ε=12) promotes E2 .

Basic: How is this compound characterized spectroscopically?

Q. Advanced: Can 2D NMR (e.g., HSQC, COSY) resolve overlapping signals in chlorohexane isomers?

Methodological Answer:

- Basic: ¹³C NMR distinguishes this compound (δ ~55 ppm for C2) from 1- or 3-isomers. IR confirms C-Cl stretching at ~550 cm⁻¹ .

- Advanced: HSQC correlates ¹H-¹³C couplings to assign adjacent carbons, resolving C2 (δ 35-40 ppm) and C3 (δ 25-30 ppm) in mixtures .

Basic: What thermodynamic factors govern this compound stability?

Q. Advanced: How do substituents affect the activation energy of this compound isomerization?

Methodological Answer:

- Basic: this compound is more stable than 1-chlorohexane due to hyperconjugation but less stable than 3-chlorohexane due to steric strain .

- Advanced: Isomerization activation energies (Ea) are calculated via Arrhenius plots from kinetic data. Electron-donating groups lower Ea by stabilizing carbocations .

Basic: How are competing alkylation and isomerization pathways controlled in synthesis?

Q. Advanced: What kinetic strategies maximize alkylation yields in AlCl3-catalyzed systems?

Methodological Answer:

- Basic: Low temperatures (-20°C) and excess arene (e.g., benzene) suppress isomerization, favoring alkylation .

- Advanced: Pre-mixing AlCl3 with chlorohexane (method B) accelerates alkylation before isomerization occurs, achieving >90% 2-p-xylylhexane .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.